(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid
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Overview
Description
(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid typically involves the protection of the amino group using the Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base. The reaction conditions usually involve mild temperatures and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) for deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group using TFA results in the formation of the free amino acid .
Scientific Research Applications
(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and the development of novel compounds.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is utilized in the design of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions to reveal the free amino group, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
(s)-2-(Fmoc-amino)-5-phenyl-4-pentenoic acid: Similar to the Boc-protected compound but uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
(s)-2-(Cbz-amino)-5-phenyl-4-pentenoic acid: Uses the carbobenzyloxy (Cbz) group for protection.
Uniqueness
(s)-2-(Boc-amino)-5-phenyl-4-pentenoic acid is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, making it highly versatile in peptide synthesis .
Properties
Molecular Formula |
C16H21NO4 |
---|---|
Molecular Weight |
291.34 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpent-4-enoic acid |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12/h4-10,13H,11H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
OIMOFNCGPRURIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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